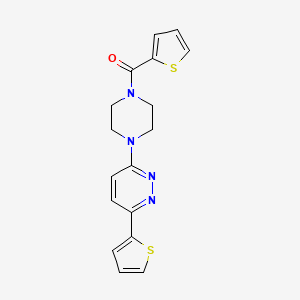

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core substituted with a pyridazine ring and two thiophene moieties. The molecule combines a methanone linker bridging a thiophen-2-yl group to the piperazine nitrogen, while the pyridazine ring at the 4-position of piperazine is further functionalized with a second thiophen-2-yl group.

Synthetic routes for analogous arylpiperazines (e.g., MK37/RTC93) involve coupling reactions using reagents like HOBt, TBTU, and NEt3 in DMF, as described in .

Properties

IUPAC Name |

thiophen-2-yl-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDTYVSXFXSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of thiophene-2-carboxaldehyde with 3-acetylpyridine to form an intermediate, which is then reacted with piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Scientific Research Applications

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations :

- Heterocyclic Cores : The target compound’s pyridazine ring (6-membered, two adjacent N-atoms) contrasts with pyrimidine (, two N-atoms at 1,3 positions) and pyridoindole () systems. Pyridazine’s electron-deficient nature may enhance binding to receptors requiring π-π or dipole interactions .

- Substituent Effects : The dual thiophene groups in the target compound differ from MK37’s trifluoromethylphenyl group (strong electron-withdrawing) and ’s methoxybenzo[b]thiophene (electron-donating). These variations influence solubility, lipophilicity, and target affinity .

Synthetic Approaches: The target compound’s synthesis likely follows MK37’s route (), involving carbodiimide-mediated coupling. In contrast, ’s propanol derivatives require borohydride reductions, introducing stereocenters that may complicate purification .

Biological Implications: Anti-Viral Potential: Derivative 76 () highlights the role of thiophene-piperazine hybrids in antiviral activity. The target compound’s pyridazine-thiophene motif may similarly disrupt viral replication but requires empirical validation . CNS Activity: MK37’s trifluoromethylphenyl group is common in serotonin/dopamine receptor ligands. The target compound’s pyridazine-thiophene system could modulate similar targets with altered selectivity .

Biological Activity

Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a pyridazine moiety, and a piperazine unit, which contribute to its unique biological properties. The structural formula can be represented as follows:

Key Structural Features

| Component | Description |

|---|---|

| Thiophene | Contributes to electron delocalization and enhances biological activity. |

| Pyridazine | Involved in receptor binding and biological interactions. |

| Piperazine | Provides flexibility in the molecular structure, aiding in target interaction. |

Biological Activity

Research indicates that Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies indicate inhibition zones ranging from 10 to 30 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It has demonstrated antifungal properties with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .

- Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the thiophene and pyridazine rings significantly influence the biological activity of the compound. For instance:

- Substituents on the thiophene ring enhance antimicrobial potency.

- Piperazine modifications can alter receptor selectivity, potentially affecting therapeutic outcomes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone against multiple bacterial strains. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, with inhibition zones reaching up to 30 mm against Bacillus cereus .

Study 2: Anticancer Potential

In vitro assays on human cancer cell lines revealed that some analogs of this compound significantly reduced cell viability, suggesting potential for development as an anticancer agent. The mechanism appears to involve apoptosis induction via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.